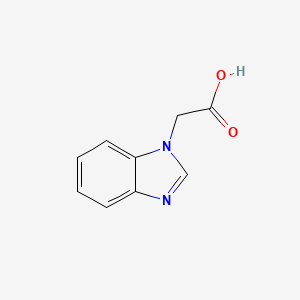

Benzoimidazol-1-yl-acetic acid

Vue d'ensemble

Description

Benzoimidazol-1-yl-acetic acid is a chemical compound that is part of the benzimidazole family, which is known for its biological activity and potential in pharmaceutical applications. The compound is characterized by the presence of a benzimidazole ring attached to an acetic acid moiety. This structure is a key intermediate in the synthesis of various biologically active molecules, including those with antimicrobial properties .

Synthesis Analysis

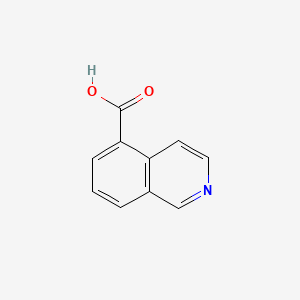

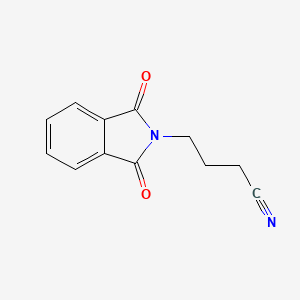

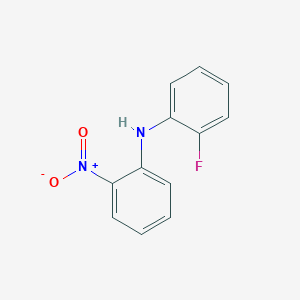

The synthesis of derivatives of benzoimidazol-1-yl-acetic acid involves several chemical reactions. One method includes the use of acetic anhydride as a traceless activating agent for the thermal intramolecular condensation of 2-(benzimidazol-1-ylmethyl) benzoic and nicotinic acids . This process leads to the formation of benzimidazo[1,2-b]isoquinoline-6,11-diones and benzimidazo[2,1-g]-1,7-naphthyridine-5,12-diones in a one-pot transformation. Another approach involves the synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives by substituting corresponding amino acids on a reaction intermediate .

Molecular Structure Analysis

The molecular structure of benzoimidazol-1-yl-acetic acid derivatives has been characterized using various analytical techniques. For instance, the crystal and molecular structure of a related compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, was determined by X-ray diffraction analysis . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

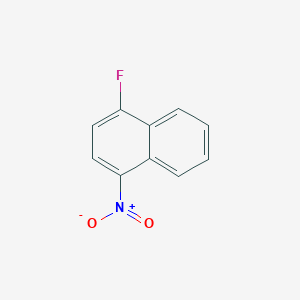

Benzoimidazol-1-yl-acetic acid derivatives undergo various chemical reactions that are significant in medicinal chemistry. The derivatives can be further modified to enhance their biological activity. For example, the benzimidazo[1,2-b]isoquinoline-1,4,6,11-tetrone derivative can be obtained using cerium ammonium nitrate (CAN) . Additionally, the 1,7-naphthyridine-5,12-dione system is known to readily ring-open, which can lead to different chemical structures and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazol-1-yl-acetic acid derivatives are characterized by techniques such as TLC and spectral data analysis . These properties are essential for the evaluation of the compound's stability, solubility, and suitability for pharmaceutical formulations. The antimicrobial activity of these compounds has been screened against various microorganisms, and structure-activity relationships have been explored through QSAR studies . These studies help in understanding the factors that contribute to the compound's biological efficacy and can guide the design of more potent derivatives.

Applications De Recherche Scientifique

-

Synthesis of Biheterocyclic Motifs

- Field : Organic Chemistry

- Application Summary : Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .

- Method of Application : This involves nucleophilic rearrangements of quinoxalinones to benzimidazolones .

- Results : The scope of the rearrangements is illustrated by numerous examples of their application .

-

Anticancer Activity

- Field : Oncology

- Application Summary : Benzimidazole derivatives have been explored for their potential anticancer activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their cytotoxicity against cancer cell lines .

- Results : Some benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells .

-

Anti-inflammatory Activity

- Field : Immunology

- Application Summary : Benzimidazole derivatives have been explored for their potential anti-inflammatory activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to inhibit inflammatory responses .

- Results : Some benzimidazole derivatives have shown promising results in reducing inflammation .

-

Antidiabetic Activity

- Field : Endocrinology

- Application Summary : Benzimidazole derivatives have been explored for their potential antidiabetic activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to regulate blood glucose levels .

- Results : Some benzimidazole derivatives have shown promising results in managing diabetes .

-

Antihypertensive Activity

- Field : Cardiology

- Application Summary : Some benzimidazole derivatives, such as [2-substituted)-amino]-phenyl}-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H benzoimidazol-5-ylamine, were synthesized and screened for antihypertensive activity .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their ability to regulate blood pressure .

- Results : Some benzimidazole derivatives have shown promising results in managing hypertension .

-

Neurological Applications

- Field : Neurology

- Application Summary : Benzimidazole derivatives have been explored for their potential applications in neurology .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their neuroprotective or neuroregenerative properties .

- Results : Some benzimidazole derivatives have shown promising results in managing neurological conditions .

-

Ophthalmological Applications

- Field : Ophthalmology

- Application Summary : Benzimidazole derivatives have been explored for their potential applications in ophthalmology .

- Method of Application : This involves the synthesis of various benzimidazole derivatives and testing their effects on eye health .

- Results : Some benzimidazole derivatives have shown promising results in managing ophthalmological conditions .

-

Bone Disease Treatment

- Field : Orthopedics

- Application Summary : Certain benzimidazole derivatives, such as zoledronic acid, are used to treat bone disease in patients who are suffering from cancer .

- Method of Application : Zoledronic acid works by slowing bone breakdown and decreasing the amount of calcium released from the bones into the blood .

- Results : While the use of zoledronic acid can neither suppress nor stop cancer spreading, it has been found effective in managing bone disease .

Safety And Hazards

When handling Benzoimidazol-1-yl-acetic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSZBKDUTWXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355551 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoimidazol-1-yl-acetic acid | |

CAS RN |

40332-16-9 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)